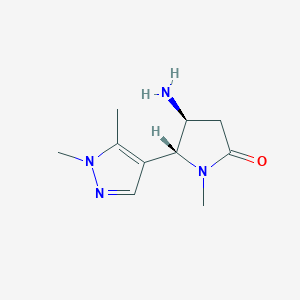
(4S,5R)-4-Amino-5-(1,5-dimethylpyrazol-4-yl)-1-methylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,5R)-4-Amino-5-(1,5-dimethylpyrazol-4-yl)-1-methylpyrrolidin-2-one is a chiral organic compound that features a pyrrolidinone ring substituted with an amino group and a dimethylpyrazolyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-4-Amino-5-(1,5-dimethylpyrazol-4-yl)-1-methylpyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Amino Group: Amination reactions using reagents such as ammonia or amines under suitable conditions.
Attachment of the Dimethylpyrazolyl Group: This step may involve coupling reactions using pyrazole derivatives and suitable catalysts.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions could lead to the formation of reduced analogs.
Substitution: Various substitution reactions can occur, particularly at the amino or pyrazolyl groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halides, acids, and bases.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while substitution could introduce new functional groups.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Possible applications in studying enzyme inhibition mechanisms.
Biological Activity: Investigation of its effects on various biological systems.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals.
Therapeutic Agents: Exploration of its therapeutic properties.
Industry
Material Science: Use in the development of new materials with specific properties.
Chemical Manufacturing: Application in the production of fine chemicals.
Mécanisme D'action
The mechanism of action of (4S,5R)-4-Amino-5-(1,5-dimethylpyrazol-4-yl)-1-methylpyrrolidin-2-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4S,5R)-4-Amino-5-(1,5-dimethylpyrazol-4-yl)-1-methylpyrrolidin-2-one: Similar in structure but with different substituents.
Other Pyrrolidinone Derivatives: Compounds with variations in the pyrrolidinone ring or substituents.
Uniqueness
The uniqueness of this compound lies in its specific chiral configuration and the presence of both amino and dimethylpyrazolyl groups, which may confer distinct biological and chemical properties.
Propriétés
Numéro CAS |
1807914-35-7 |
|---|---|
Formule moléculaire |
C10H16N4O |
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
4-amino-5-(1,5-dimethylpyrazol-4-yl)-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C10H16N4O/c1-6-7(5-12-14(6)3)10-8(11)4-9(15)13(10)2/h5,8,10H,4,11H2,1-3H3 |
Clé InChI |
FTAWOBCECQLSRI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NN1C)C2C(CC(=O)N2C)N |
SMILES isomérique |
CC1=C(C=NN1C)[C@H]2[C@@H](CC(=O)N2C)N |
SMILES canonique |
CC1=C(C=NN1C)C2C(CC(=O)N2C)N |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















